Adamantamine fumarate
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H38N2O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
adamantan-1-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
QRVSGLPZAFQGCE-WXXKFALUSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Adamantamine Fumarate
Regioselective and Stereoselective Synthesis of Adamantane (B196018) Precursors
The synthesis of functionalized adamantane precursors is a foundational step in accessing complex derivatives like adamantamine. The inherent stability and unique geometry of the adamantane cage present distinct challenges and opportunities for controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents.
Initial functionalization of the adamantane skeleton often relies on the oxidation of C-H bonds. mdpi.com These reactions typically occur at the more reactive tertiary positions (bridgeheads), leading to 1,3-disubstituted products. cuni.cz However, achieving substitution at the secondary (CH2) positions, particularly to create 1,2-disubstituted patterns, requires more elaborate strategies. cuni.czresearchgate.net Such 1,2-disubstituted adamantanes are chiral, making their stereoselective synthesis a key area of research. mdpi.com
One powerful approach involves constructing the adamantane framework from simpler bicyclic or even monocyclic precursors. mdpi.comresearchgate.net For instance, derivatives of bicyclo[3.3.1]nonane can be cyclized to form the adamantane cage. mdpi.com A notable example involves the condensation of an enamine with an appropriate Michael acceptor, which, through a series of intramolecular reactions, builds the tricyclic adamantane core. mdpi.com
Another strategy is the ring expansion or contraction of adamantane homologues. mdpi.com A classic, albeit low-yielding, method was developed by Prelog in 1941 from Meerwein's ester. wikipedia.org A more efficient method, discovered by Schleyer in 1957, uses a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which can achieve yields of up to 98% under optimized conditions with superacid catalysis. wikipedia.orgnih.gov
The table below summarizes selected approaches for synthesizing adamantane precursors, highlighting the control over substitution patterns.
| Method | Precursor(s) | Key Reagents/Conditions | Product Type | Reference |
| Lewis-Acid Catalyzed Rearrangement | Tetrahydrodicyclopentadiene | AlCl₃ (Lewis acid), Superacids | Unsubstituted Adamantane | wikipedia.orgnih.gov |
| Total Synthesis from Bicyclic Precursors | Bicyclo[3.3.1]nonane derivatives | Acid or base catalysis | 1,2-Disubstituted Adamantanes | mdpi.com |
| Friedel-Crafts Adamantylation | Adamantane, Substituted Benzenes | AlCl₃, t-BuBr | meta-Tetraaryl Adamantanes | d-nb.info |
| Stereoselective Transformation | Adamantyl-substituted N-Boc-homoallylamines | Bromination, Cyclization | Chiral Piperidine-fused Adamantanes | rsc.org |
Optimized Synthetic Pathways for Adamantamine Fumarate (B1241708) Formation
The formation of adamantamine fumarate is typically achieved in a two-step process: the synthesis of adamantamine (1-aminoadamantane) followed by salt formation with fumaric acid.
Several methods exist for the synthesis of the adamantamine core. smolecule.com A common industrial route involves the bromination of adamantane at a bridgehead position to yield 1-bromoadamantane (B121549). wikipedia.org This is followed by a Ritter reaction, where the 1-bromoadamantane is reacted with acetonitrile (B52724) in the presence of an acid to form an N-acetylated intermediate, which is then hydrolyzed to give 1-aminoadamantane.
Alternatively, 2-adamantanone (B1666556) can serve as a versatile starting material for producing 2-aminoadamantane (B82074) derivatives. acs.org Reaction with organometallic reagents like Grignard reagents can introduce alkyl groups at the C2 position, forming tertiary alcohols. These alcohols can then be converted to the corresponding amines, for instance, through a Ritter-type reaction or by conversion to an azide (B81097) followed by reduction with reagents like lithium aluminum hydride (LiAlH₄). acs.org
Once the desired adamantanamine is synthesized, it is reacted with fumaric acid to form the fumarate salt. smolecule.com This salt formation is typically a straightforward acid-base reaction performed in a suitable solvent, which enhances the solubility and stability of the final compound compared to the free base. smolecule.com
Derivatization Strategies for the Adamantane Core of this compound
Modifying the rigid adamantane core allows for the fine-tuning of the compound's properties. This is often achieved through advanced C-H functionalization techniques.
Carbon-Hydrogen Bond Functionalization Approaches
Directly converting the strong, unactivated C(sp³)-H bonds of the adamantane cage into other functional groups is a significant challenge in organic synthesis. chemrxiv.org Modern catalysis has provided powerful tools to achieve this with high selectivity. researchgate.netchemrxiv.orgchemrxiv.org
Photoredox and H-atom transfer (HAT) catalysis have emerged as potent strategies. chemrxiv.orgchemrxiv.org These methods can selectively target the tertiary C-H bonds at the bridgehead positions, which, despite being strong, are often the most reactive sites in radical reactions. For example, a C-H alkylation reaction using this dual catalytic system demonstrates excellent chemoselectivity for the 3° C–H bonds of adamantanes, even in the presence of other potentially reactive functional groups. chemrxiv.org
Directed C-H functionalization is another key strategy, particularly for achieving substitution at the less reactive secondary (C2) positions. researchgate.net In this approach, a directing group is first installed on the adamantane scaffold. This group then guides a metal catalyst to a specific C-H bond, often through the formation of a cyclic intermediate, enabling selective functionalization. uni-giessen.de For instance, an amide group at C1 can direct a palladium catalyst to functionalize the C-H bond at the adjacent C2 position. researchgate.net
The table below outlines various C-H functionalization methods for the adamantane core.
| Functionalization Method | Catalyst/System | Target C-H Bond | Reaction Type | Reference |
| Photoredox/H-Atom Transfer | Iridium or Ruthenium photocatalyst + HAT catalyst | Tertiary (3°) | C-H Alkylation | chemrxiv.orgchemrxiv.org |
| Directed C-H Activation | Palladium(II) | Secondary (2°) | C-H Arylation | researchgate.netuni-giessen.de |
| Cobalt-Catalyzed Oxyalkylation | Cobalt catalyst | Tertiary (3°) | Oxyalkylation of Alkenes | nih.gov |
| Friedel-Crafts Reaction | Lewis Acids (e.g., AlCl₃) | Tertiary (3°) | C-H Arylation | d-nb.info |
Stereochemical Control in Adamantane Substitutions
When substitutions create a new chiral center, controlling the stereochemistry is paramount. As noted, 1,2-disubstituted adamantanes are inherently chiral. mdpi.com Achieving stereochemical control often involves either synthesizing the molecule from a chiral starting material or employing a stereoselective reaction.
One published method involves transforming adamantyl-substituted N-Boc-homoallylamines into key enol ester intermediates, which then cyclize to form adamantane-fused piperidine-2,4-diones with high stereoselectivity. rsc.org This approach allows for the synthesis of specific (R)- and (S)-isomers. rsc.org The stereochemistry of adamantane-type cage clusters can also be influenced by the nature of the bridging and terminal ligands, which can cause distortions from the ideal geometry. researchgate.net
Chemical Modifications and Functionalization of the Amino Group in Adamantamine
The amino group of adamantamine is a key site for chemical modification, allowing for the attachment of various functional moieties. These reactions typically involve standard transformations of primary amines.
A series of 2-alkyl-2-aminoadamantanes have been synthesized by starting with 2-adamantanone, performing a Grignard reaction to add the desired alkyl chain, converting the resulting tertiary alcohol to an azide, and finally reducing the azide to the primary amine. acs.org This modular approach allows for the systematic variation of the alkyl group attached to the carbon bearing the amine.
The amine can also serve as a nucleophile for covalent attachment to other molecules or surfaces. For example, 1-adamantanamine has been used to functionalize the surface of polyvinylidene fluoride (B91410) (PVDF) membranes. researchgate.net This was achieved by first activating the membrane surface, introducing a silane (B1218182) linker with an isocyanate group, and then reacting the isocyanate with the amino group of adamantanamine to form a stable urea (B33335) linkage. researchgate.net Similarly, the adamantyl moiety has been coupled to peptides via its amino group to study the biological effects of this lipophilic cage structure. mdpi.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the broader goals of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of adamantamine and its derivatives. jocpr.commdpi.com The focus is on reducing the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.comscientificupdate.com
One of the primary strategies is the development of solvent-free reaction conditions . Traditional syntheses often rely on volatile and potentially toxic organic solvents. jocpr.comjddhs.com By eliminating the solvent, these processes reduce waste, cost, and safety hazards. For example, the multi-component Biginelli reaction has been adapted for the solvent-free synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives, using only a catalytic amount of trifluoroacetic acid. nih.govrsc.orgresearchgate.net This method has been shown to be effective, offering high yields in shorter reaction times compared to conventional methods. nih.govrsc.orgMechanochemistry , which uses mechanical force to drive reactions, is another promising solventless technique that has been applied to the synthesis of adamantane derivatives. smolecule.comresearchgate.net
The use of greener solvents is another key approach when a solvent is necessary. Water, supercritical CO2, and bio-based solvents are increasingly replacing traditional hazardous organic solvents like dichloromethane (B109758) and acetonitrile. jocpr.comjddhs.com
Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and require less energy. jddhs.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions.
Heterogeneous Catalysis: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies catalyst recovery and recycling, reducing waste. jddhs.com The development of catalysts built on an adamantane scaffold itself is an area of active research, with applications in reactions like aryl palladium couplings and alcohol oxidation. uq.edu.au For instance, a recyclable hypervalent iodine catalyst has been constructed on a 1,3,5,7-tetrakis(4-iodophenyl)-adamantane core. uq.edu.au
Energy-efficient synthesis techniques such as microwave-assisted synthesis are also being explored. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.com
The following table summarizes some green chemistry approaches applied to the synthesis of adamantane derivatives.
| Green Approach | Specific Method/Reaction | Key Features | Example Application |
|---|---|---|---|
| Solvent-Free Synthesis | Multi-component Biginelli Reaction | Reduced waste, shorter reaction times, high yields. | Synthesis of adamantane-containing dihydropyrimidines with trifluoroacetic acid catalyst. nih.govrsc.org |
| Solvent-Free Synthesis | Mechanochemistry | Avoids bulk solvents, driven by mechanical force. | Efficient synthesis of adamantane derivatives. smolecule.comresearchgate.net |
| Catalysis | Recyclable Solid-Supported Catalysts | Simplifies catalyst removal and reuse, minimizes metal leaching. | Hypervalent iodine catalyst on an adamantane core for oxidation reactions. uq.edu.au |
| Alternative Energy Sources | Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, lower energy consumption. jddhs.com | Synthesis of dihydropyrimidine derivatives. rsc.org |
The following table details research findings on the synthesis of various adamantane derivatives, highlighting the conditions and outcomes.
| Product | Starting Material(s) | Catalyst/Reagent | Conditions | Yield |
|---|---|---|---|---|
| 2-Alkyl-2-aminoadamantanes | 2-Adamantanone, Organolithium/Grignard reagent | 1. Organometallic reagent 2. NaN3/TFA 3. LiAlH4 | Multi-step process at room temperature or reflux. acs.org | Good to quantitative over steps. acs.org |
| 1,3-Adamantanediol | 1-Adamantane carboxylic acid | 1. Thionyl chloride 2. Triethylamine/water | Multi-step, including hydrolysis at 110-130 °C. acs.org | Up to 95% (isolated). acs.org |
| Adamantane polyols | Adamantane | Cu2Cl4·2DMG complex / H2O2 | Acetonitrile/water solvent, 40-70 °C. mdpi.com | Up to 72% total conversion to poly-oxygenated products. mdpi.com |
| Adamantane-containing dihydropyrimidines | N-(adamant-1-yl)acetoacetamide, benzaldehyde (B42025) derivatives, thiourea | Trifluoroacetic acid (2 mol%) | Solvent-free. nih.govrsc.org | High yields. nih.govrsc.org |
| Di(1-adamantyl) N-heterocyclic carbene (NHC) | Di(1-adamantyl) imidazolium (B1220033) salt | Sodium hydride | In situ generation with strong base. uq.edu.au | High yield. uq.edu.au |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3,5,7-tetrakis(4-iodophenyl)-adamantane |
| 1-Adamantane carboxylic acid |
| 1,3-Adamantanediol |
| 2-Adamantanone |
| 2-Alkyl-2-aminoadamantanes |
| Acetonitrile |
| Adamantamine |
| This compound |
| Adamantanone |
| Benzaldehyde |
| Copper dichloride |
| Dichloromethane |
| Fumaric acid |
| Hydrogen peroxide |
| Lithium aluminum hydride |
| N-(adamant-1-yl)acetoacetamide |
| N-aryladamantane-1-carboxamides |
| Palladium |
| Phosphorus trichloride |
| Sodium hydride |
| Thionyl chloride |
| Thiourea |
| Trifluoroacetic acid |
Sophisticated Analytical and Spectroscopic Characterization Techniques for Adamantamine Fumarate
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of adamantamine fumarate (B1241708). rssl.commdpi.com It provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent molecule and any potential impurities. rssl.com Techniques like quadrupole time-of-flight (QTOF) mass spectrometry can be coupled with liquid chromatography (LC) to separate the compound from other substances before mass analysis. rssl.com
In the analysis of adamantamine fumarate, HRMS can confirm the molecular weight of the intact salt as well as its constituent parts: adamantamine and fumaric acid. nih.govnih.gov By determining the exact mass with high precision, a unique molecular formula can be assigned, which is a critical step in structural elucidation. mdpi.com
Furthermore, HRMS is paramount for impurity profiling. thermofisher.comajprd.com The manufacturing process or degradation can lead to the presence of unwanted chemicals. thermofisher.comajprd.com HRMS, often in tandem with chromatography, can detect, identify, and quantify these impurities, even at trace levels. thermofisher.com Fragmentation analysis (MS/MS) within the mass spectrometer can provide structural information about these impurities by breaking them down into smaller, identifiable pieces. rssl.com
Table 1: Theoretical Mass Data for this compound Components
| Compound | Molecular Formula | Exact Mass (Da) |
| Adamantamine | C₁₀H₁₇N | 151.1361 |
| Fumaric Acid | C₄H₄O₄ | 116.0106 |
| This compound | C₁₄H₂₁NO₄ | 267.1471 |
Data sourced from PubChem CID 20836086 and CID 6364531. nih.govnih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical structure and environment of atoms within a molecule. ijrpr.com Both solution-state and solid-state NMR are vital for a complete understanding of this compound.
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for unambiguously assigning the signals in the 1D ¹H and ¹³C NMR spectra and for understanding the molecule's connectivity and spatial arrangement. oatext.comfrontiersin.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the adamantane (B196018) cage and the fumarate backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the adamantane and fumarate moieties based on their attached protons. oatext.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for establishing the connectivity across the ionic bond, showing the proximity of the adamantamine protons to the fumarate carbons. oatext.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected by bonds. This can help to determine the preferred conformation of the adamantamine cation relative to the fumarate anion in solution.
Table 2: Representative ¹³C NMR Chemical Shifts for Adamantane
| Carbon Environment | Chemical Shift (ppm) |
| Adamantane CH | ~38.5 |
| Adamantane CH₂ | ~29.5 |
Reference chemical shifts for adamantane are often used for calibration in solid-state NMR. rsc.orgacs.org
Solid-state NMR (ssNMR) is uniquely suited for characterizing this compound in its solid form, providing information that is lost when the compound is dissolved for solution NMR. europeanpharmaceuticalreview.comjeol.com It is an excellent technique for identifying and distinguishing between different crystalline forms (polymorphs) and amorphous material. europeanpharmaceuticalreview.comjeol.comrsc.org
Different polymorphs of a substance can have distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions in the crystal lattice. jeol.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for acquiring high-resolution ¹³C spectra of solids. acs.orgsci-hub.se The presence of broad peaks in an ssNMR spectrum can indicate the presence of an amorphous form, while sharp peaks are characteristic of crystalline material. europeanpharmaceuticalreview.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
X-ray Crystallography for Crystalline Structure Determination and Polymorphism Studies
X-ray crystallography, particularly single-crystal X-ray diffraction (SXRD), is the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level. rsc.orgresearchmap.jp For this compound, SXRD can provide the exact bond lengths, bond angles, and the spatial arrangement of the adamantamine cation and the fumarate anion within the crystal lattice. mdpi.com
This technique is also the definitive method for identifying and characterizing different polymorphs. researchgate.net Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit different physical properties. Powder X-ray diffraction (PXRD) is a complementary technique often used to "fingerprint" a crystalline solid and can be used to analyze bulk samples to ensure phase purity or to identify the presence of multiple polymorphic forms. rsc.orgresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. americanpharmaceuticalreview.comspectroscopyonline.com These techniques are complementary and can be used for the identification and characterization of this compound. mt.com
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups and is excellent for identifying the carboxylate groups (COO⁻) of the fumarate anion and the amine group (NH₃⁺) of the protonated adamantamine. The spectra can also reveal information about hydrogen bonding interactions between the cation and anion.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of laser light. It is highly sensitive to non-polar bonds and symmetric vibrations. mt.com In this compound, the C-C stretching and breathing modes of the adamantane cage and the C=C double bond of the fumarate anion would produce strong Raman signals. mdpi.comresearchgate.netbris.ac.uk
The combination of FT-IR and Raman provides a more complete vibrational profile of the compound. spectroscopyonline.com Specific peak positions and intensities in the spectra serve as a unique identifier for this compound and can be used to distinguish it from its starting materials or other related compounds. researchgate.net
Table 3: Key Vibrational Modes for Adamantane and Fumarate Moieties
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predominantly IR or Raman Active |
| N-H Stretch (Ammonium) | 3300 - 3000 | IR |
| C-H Stretch (Adamantane) | 3000 - 2850 | Raman |
| C=O Stretch (Carboxylate) | 1725 - 1550 | IR |
| C=C Stretch (Fumarate) | 1680 - 1620 | Raman |
| C-C Stretch (Adamantane Cage) | 1200 - 700 | Raman |
This table provides general ranges; specific values depend on the exact molecular environment and interactions.
Chromatographic Methods for Purity Assessment and Separation of Related Substances
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating it from any related substances, such as starting materials, byproducts, or degradation products. torontech.comgoogle.com
In an HPLC analysis, a solution of the sample is passed through a column containing a stationary phase. torontech.com The different components of the mixture travel through the column at different rates depending on their chemical properties and interactions with the stationary phase, allowing them to be separated. torontech.com A detector at the end of the column, often a UV detector, quantifies the amount of each component as it elutes.
The purity of an this compound sample is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks. mdpi.com HPLC methods can be developed to be highly sensitive and specific for the detection of known and unknown impurities. torontech.comsigmaaldrich.com When coupled with a mass spectrometer (LC-MS), HPLC can provide not only quantitative data but also the mass and structural information of the separated impurities. rssl.com
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is fundamental for the separation, identification, and quantification of this compound. openaccessjournals.com A successful method ensures reliable analysis for quality control and stability studies. The process involves a systematic optimization of several chromatographic parameters to achieve the desired performance.
Key Aspects of HPLC Method Development:
Column Selection: The choice of the stationary phase is critical. A C18 or C8 column is often a suitable starting point, depending on the polarity of this compound and any potential impurities. openaccessjournals.com The column dimensions and particle size also influence the efficiency and resolution of the separation.
Mobile Phase Composition: A mixture of solvents, such as water, acetonitrile (B52724), and methanol, is typically used as the mobile phase. openaccessjournals.comsemanticscholar.org The ratio of these solvents can be adjusted in an isocratic or gradient elution mode to achieve optimal separation of the analyte from other components. openaccessjournals.com The pH of the aqueous portion of the mobile phase can also be a critical parameter to control the retention and peak shape of the ionizable this compound.
Detector Configuration: A UV-VIS detector is commonly employed for the detection of this compound, with the wavelength selected to maximize sensitivity and specificity. openaccessjournals.com Other detectors, like mass spectrometry (MS), can be coupled with HPLC to provide structural information and confirm the identity of the compound and its related substances. researchgate.net
Method Validation: Once the chromatographic conditions are optimized, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.org Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. semanticscholar.orgjocpr.com
A well-developed HPLC method is essential for routine analysis, enabling the accurate determination of this compound in various samples.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Note: This table provides an example set of parameters. Actual conditions would require optimization for the specific this compound sample and analytical goals.
Chiral Chromatography for Enantiomeric Purity Analysis
Since adamantamine possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. chromatographyonline.com Therefore, the analysis of enantiomeric purity is a critical aspect of its characterization. Chiral chromatography is the primary technique used to separate and quantify the individual enantiomers of a chiral compound. sigmaaldrich.com
The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy in chiral chromatography. chromatographyonline.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chromatographyonline.com
Key Considerations for Chiral HPLC Method Development:
Chiral Stationary Phase (CSP) Selection: A variety of CSPs are commercially available, based on selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. chromatographyonline.comgcms.cz The selection of the appropriate CSP is crucial and often requires screening several different columns to achieve enantiomeric separation.
Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., alcohols, acetonitrile) and additives, significantly influences the chiral recognition and resolution. sigmaaldrich.com
Temperature and Flow Rate: These parameters can be adjusted to optimize the efficiency and resolution of the separation. sigmaaldrich.com
The development of a validated chiral HPLC method is essential to ensure the stereochemical integrity of this compound. This is particularly important in pharmaceutical applications where one enantiomer may be therapeutically active while the other could be inactive or even harmful. chromatographyonline.com
Thermal Analysis Techniques for Material Characterization (e.g., DSC, TGA)
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. tec.mx For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.org This technique is used to determine various thermal properties and transitions.
Polymorphism and Phase Transitions: Adamantane is known to exhibit a solid-solid polymorphic transition at sub-ambient temperatures, around -65 °C. tainstruments.com DSC can be used to detect and characterize such phase transitions in this compound, providing insights into its solid-state structure.
Melting Point and Purity: DSC can determine the melting point of this compound, which is a key physical property. The shape of the melting endotherm can also provide an indication of the sample's purity.
Glass Transition: For amorphous forms of this compound, DSC can identify the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid to a more rubbery state. wikipedia.org
Table 2: Illustrative DSC Parameters for this compound Analysis
| Parameter | Condition |
| Sample Pan | Aluminum, hermetically sealed |
| Purge Gas | Nitrogen (e.g., 50 mL/min) |
| Heating Rate | e.g., 10 °C/min |
| Temperature Range | Dependent on the expected transitions (e.g., -80 °C to 250 °C) |
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particle.dk6-napse.com This technique is crucial for assessing the thermal stability and composition of this compound.
Thermal Stability and Decomposition: TGA determines the temperature at which this compound begins to decompose. particle.dk The resulting TGA curve provides a profile of the mass loss as a function of temperature, indicating the thermal stability of the compound. torontech.com
Compositional Analysis: TGA can be used to quantify the amount of volatile components, such as residual solvents or moisture, in a sample of this compound. particle.dk It can also help to determine the stoichiometry of solvates or hydrates.
Degradation Kinetics: By analyzing the rate of mass loss, TGA can provide insights into the kinetics of the thermal decomposition process. particle.dk
The combination of DSC and TGA offers a comprehensive thermal characterization of this compound, which is essential for understanding its physical properties, stability, and suitability for various applications. americanpharmaceuticalreview.com The excellent thermal stability of adamantane-containing polymers has been confirmed by thermogravimetric analysis. researchgate.netresearchgate.net
Molecular Interaction Studies and Mechanistic Insights of Adamantamine Fumarate in Model Systems
In Vitro Binding Studies with Molecular Targets and Receptors (Non-Therapeutic Context)
In non-therapeutic research, adamantane (B196018) derivatives have been used as molecular probes to investigate the structure and function of various receptors and binding proteins. A notable example is the de novo design of a homo-trimeric amantadine-binding protein (ABP). researchgate.net In this model, the binding of amantadine (B194251) induced a significant conformational change in the protein, shifting it from a molten globule state to a more ordered, folded structure. researchgate.netelifesciences.org This interaction was specific to the designed binding site, as a similar protein lacking this site showed no response to amantadine. researchgate.net Neutron and X-ray crystallography revealed that amantadine binding is mediated by water molecules, which form hydrogen bonds with the amino group of amantadine and serine residues within the protein's binding pocket. researchgate.netelifesciences.org
Amantadine and its derivatives are also known to interact with nicotinic acetylcholine (B1216132) receptors (AChRs) in a noncompetitive manner. conicet.gov.ar Studies using Torpedo native membranes showed that amantadine derivatives could inhibit the binding of [3H]TCP, a phencyclidine analogue, to the AChR ion channel. conicet.gov.ar This suggests that adamantanes bind within the ion channel pore, potentially at a site that overlaps with the phencyclidine binding locus. The binding affinity varies with the specific derivative, indicating that substitutions on the adamantane cage influence the interaction. conicet.gov.ar
Further research has identified sigma receptors as targets for adamantane compounds. Amantadine itself has been shown to act as a sigma-1 (σ1R) receptor agonist at concentrations relevant for therapeutic use. publish.csiro.au The adamantane scaffold is a privileged structure in the design of ligands for both sigma-1 and sigma-2 receptors, modulating their role in ion channel regulation and calcium homeostasis in experimental models. publish.csiro.au
Enzyme Inhibition and Activation Kinetics (Mechanistic Focus, Non-Physiological Context)
The inhibitory properties of adamantane derivatives have been characterized against various enzymes in non-physiological contexts to understand their mechanism of action. A study on Jack bean urease, a model enzyme, investigated a series of novel amantadine-thiourea conjugates. nih.govresearchgate.net
One of the most potent compounds, N-(adamantan-1-ylcarbamothioyl)octanamide, exhibited an IC50 value of 0.0085 µM. nih.govresearchgate.net Kinetic analysis using Lineweaver-Burk plots revealed a non-competitive mode of inhibition for this compound. nih.govresearchgate.net This indicates that the inhibitor does not bind to the active site of the enzyme but to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. Molecular docking studies supported this, showing the inhibitor binding to a site outside the catalytic pocket. nih.govresearchgate.net
Another class of enzymes modulated by adamantane derivatives is the soluble epoxide hydrolase (sEH). Certain adamantane selenoureas act as inhibitors of sEH, demonstrating a different mechanistic pathway compared to the antiviral channel-blocking activity of other adamantanes.
The following table summarizes the inhibitory activity of selected amantadine derivatives against Jack bean urease. nih.govresearchgate.net
| Compound | Structure | IC50 (µM) | Inhibition Type |
| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | Amantadine-thiourea conjugate with a 7-carbon alkyl chain | 0.0085 ± 0.0011 | Non-competitive |
| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | Amantadine-thiourea conjugate with a 2-chlorophenyl group | 0.0087 ± 0.001 | Not specified |
| Thiourea (Standard) | Standard inhibitor for comparison | 17.814 ± 0.096 | Not specified |
Biophysical Characterization of Adamantane Fumarate-Biomolecule Interactions
Biophysical techniques provide quantitative data on the binding thermodynamics and kinetics of molecular interactions.
ITC is a powerful tool used to measure the thermodynamic parameters of binding interactions in solution. It has been employed to study the binding of amantadine and its derivatives to various targets.
In studies of the influenza A M2 proton channel, ITC was used to measure the binding constants of amantadine derivatives to the M2 transmembrane domain (M2TM). uoa.gr These experiments, typically conducted at an alkaline pH, provide data on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n), which are crucial for understanding the driving forces of the interaction. uoa.gr
ITC has also been used to characterize the binding of amantadine and rimantadine (B1662185) to β-cyclodextrin, a model host-guest system. nih.gov These experiments yield direct measurements of the binding enthalpy (ΔH) and can be performed over a range of temperatures to determine the change in heat capacity (ΔCp) upon binding. nih.gov The results showed that for amantadine, the direct and van't Hoff enthalpies were in close agreement, validating the thermodynamic data obtained. nih.gov
The binding of imidazole (B134444) to copper complexes of amantadine has also been characterized by ITC, revealing the enthalpy of bonding and the dissociation constant for the interaction, which is relevant for understanding the mechanism of M2 channel blockers. biorxiv.org
Table of ITC Data for Amantadine/Rimantadine Binding to β-cyclodextrin nih.gov
| Ligand | Temperature (K) | Binding Enthalpy (ΔH, kcal/mol) | Binding Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Amantadine | 300 | -2.49 | -5.11 |
| Amantadine | 340 | -0.11 | -4.95 |
| Rimantadine | 300 | -5.39 | -6.65 |
SPR is a label-free technique for monitoring biomolecular interactions in real-time. ub.eduijcrt.org It measures changes in the refractive index at the surface of a sensor chip as an analyte binds to a ligand immobilized on the surface. ub.edu This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
While specific SPR studies focusing solely on "adamantamine fumarate" are not prevalent, the technique is widely applied to study interactions involving adamantane derivatives. theiet.orgscispace.com For instance, SPR has been used to develop immunosensors for the detection of amantadine, where an antibody is immobilized on the sensor chip to capture the molecule. researchgate.net In a broader, non-therapeutic context, SPR is used to probe low-affinity and multivalent interactions, such as those between ligands and proteins like concanavalin (B7782731) A, providing a model for how adamantane's rigid structure might be used in designing multivalent binders. theiet.org The principles of SPR make it an ideal method for characterizing the kinetics of adamantane derivatives binding to purified, immobilized receptors or ion channels in a controlled, non-cellular environment. ub.eduresearchgate.net
Isothermal Titration Calorimetry (ITC)
Cellular Permeation and Intracellular Distribution Mechanisms in Non-Human Cell Lines
The transport of adamantane derivatives across cell membranes has been investigated in various non-human cell lines to understand the underlying mechanisms without the complexity of a full physiological system. The lipophilic nature of the adamantane cage generally enhances penetration across biological membranes, including the blood-brain barrier. publish.csiro.au
Studies in Caco-2 cells, a human colon adenocarcinoma cell line widely used as a model for the intestinal barrier, showed that the uptake of haloperidol (B65202) could be significantly reduced by amantadine, suggesting competition for a common transport mechanism. frontiersin.org Further studies using Madin-Darby canine kidney (MDCK) cells transfected with human organic cation transporter 1 (hOCT1) demonstrated that clopidogrel (B1663587) could strongly inhibit the uptake of amantadine mediated by this transporter. frontiersin.org
In a study using non-human brain endothelial cells (bEnd.3), amantadine was found to increase the accumulation of amisulpride, indicating an interaction at the transporter level. frontiersin.org However, this effect was not observed in the human hCMEC/D3 cell line, highlighting species-specific differences in transport mechanisms. frontiersin.org Conversely, amantadine did not affect the permeation of fluorescein (B123965) in Caco-2 cell monolayers, suggesting its transport is not mediated by the pathways used by fluorescein in that model. tandfonline.com
Research in a cell line inducibly expressing the full-length hepatitis C virus (HCV) polyprotein found that amantadine could rescue mitochondrial dysfunction by correcting mitochondrial Ca²⁺ overload and reducing the overproduction of reactive oxygen species. nih.govresearchgate.net These effects were rapid, occurring within 15 minutes, and were also observed in cells with subgenomic constructs, suggesting a mechanism at least partially independent of the p7 ion channel. nih.gov
Investigation of Ion Channel Modulation in Reconstituted Systems or Non-Human Models
The most extensively studied interaction of amantadine is with the M2 proton channel of the influenza A virus, often investigated in reconstituted systems like lipid bilayers or in non-human expression systems such as Xenopus oocytes. nih.govpnas.org These models allow for detailed electrophysiological and structural analysis of channel function and inhibition.
Solid-state NMR studies of the M2 transmembrane domain reconstituted into dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles have provided high-resolution structural data on the amantadine binding site. nih.gov These studies confirmed that a single amantadine molecule binds with high affinity within the N-terminal pore of the channel, physically occluding it. nih.gov A second, low-affinity binding site was identified on the protein's lipid-facing surface, but it is only occupied at high drug concentrations. nih.govfrontiersin.org
Electrophysiological recordings from Xenopus oocytes expressing the M2 channel are a standard method to quantify inhibition. These assays have been used to show that bisnoradamantane derivatives can inhibit amantadine-resistant M2 mutants (e.g., S31N), demonstrating how modifications to the adamantane cage can overcome resistance. nih.gov Molecular dynamics simulations complement these experiments, providing a rationale for why amantadine fails to block the S31N mutant channel effectively; the drug is driven too deep into the channel to block proton conductance. acs.org
Beyond the M2 channel, adamantane derivatives have been shown to modulate other ion channels. They can inhibit muscle-type and neuronal nicotinic acetylcholine receptors, sometimes acting as open-channel blockers. conicet.gov.ar Adamantane derivatives have also been used as probes to identify fenestrations in KV7.1 potassium channels, which are accessible only when an accessory subunit is bound. frontiersin.org
Theoretical Chemistry and Computational Modeling of Adamantamine Fumarate
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of adamantamine and its derivatives. dergipark.org.trmdpi.com These methods allow for the detailed analysis of the molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity. dergipark.org.trtandfonline.com
Studies on adamantane (B196018) derivatives have shown that the adamantane cage itself is a poor conductor of electronic effects, but substituents can significantly alter the electronic properties. For instance, the introduction of electron-donating or electron-accepting groups can modulate the HOMO-LUMO gap, which in turn influences the molecule's reactivity and spectroscopic behavior. mdpi.com The amino group in adamantamine makes it an alkaline compound, and in relevant environments, it is often protonated to -NH3+. plos.org This positive charge can form strong cation-π interactions with aromatic systems, which are significantly stronger than typical hydrogen bonds. plos.org
Molecular electrostatic potential (MEP) maps are frequently generated to visualize the regions of a molecule that are electron-rich or electron-poor, providing a guide to its intermolecular interaction sites. dergipark.org.trksu.edu.sa For adamantane derivatives, these maps highlight the electrophilic and nucleophilic regions, which are crucial for understanding potential binding interactions. dergipark.org.tr
Theoretical calculations are also used to predict spectroscopic properties. For example, theoretical UV-Vis spectra can be calculated for adamantane derivatives in various solvents to understand electronic transitions. tandfonline.comksu.edu.sa Similarly, vibrational frequencies can be computed and compared with experimental FT-IR and Raman spectra to confirm structural assignments. harvard.edu
Table 1: Calculated Electronic Properties of Adamantane Derivatives
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. dergipark.org.tr |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as an electron donor. researchgate.net |
| Electron Affinity | The energy released when an electron is added to a neutral molecule. | Relates to the molecule's ability to act as an electron acceptor. researchgate.net |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences intermolecular forces and solubility. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. dergipark.org.trksu.edu.sa |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of adamantamine fumarate (B1241708) and related derivatives is crucial for understanding their three-dimensional structure and flexibility. While the adamantane cage is rigid, the substituents and the fumarate counter-ion introduce conformational possibilities. mdpi.comnih.gov X-ray crystallography has shown that adamantane derivatives can adopt different conformations, such as folded or extended forms, depending on the substituents and the crystal packing forces. mdpi.comnih.gov
Computational methods are used to explore the potential energy surface (PES) of these molecules. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable conformers (local minima), transition states between them, and the energy barriers for conformational changes. mdpi.com For adamantane derivatives, these calculations can reveal the preferred orientations of substituents and the relative energies of different conformers. mdpi.com This information is vital for understanding how the molecule might adapt its shape to fit into a binding site or interact with its environment.
Molecular Dynamics Simulations of Adamantamine Fumarate in Various Environments
Molecular dynamics (MD) simulations provide a dynamic view of this compound's behavior over time in different environments, such as in a vacuum, in aqueous solution, or within a lipid bilayer. ksu.edu.sasemanticscholar.org These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motions, conformational changes, and interactions with solvent molecules or other entities. harvard.edu
MD simulations of adamantane derivatives in aqueous solution can reveal details about their hydration structure and solubility. tandfonline.comtandfonline.com The solvation free energy, which can be calculated from these simulations, indicates how favorably the molecule interacts with the solvent. tandfonline.comtandfonline.com For this compound, understanding its behavior in water is important as many biological processes occur in an aqueous medium. tandfonline.comksu.edu.sa
Simulations can also be used to study the stability of adamantane derivatives when bound to a protein. ksu.edu.sa By monitoring parameters like the root-mean-square deviation (RMSD) of the atoms, researchers can assess whether the ligand remains stably in its binding pocket over the course of the simulation. ksu.edu.sa
Docking Studies and Predictive Modeling of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. plos.orgcsic.es For this compound, docking studies are employed to predict how it might interact with biological macromolecules. These studies can identify key interactions, such as hydrogen bonds and cation-π interactions, that stabilize the complex. plos.org
For example, docking studies of adamantane derivatives have been used to investigate their binding to viral ion channels. plos.org These studies have proposed specific binding sites and have highlighted the importance of the protonated amino group in forming strong interactions with aromatic amino acid residues. plos.org The binding affinity, often expressed as a docking score or binding free energy, can be estimated from these simulations, providing a prediction of the strength of the interaction. plos.orgksu.edu.sa
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Non-Clinical Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its activity or a specific physical property. jocpr.comresearchgate.netjocpr.com In a non-clinical context, QSPR models can be developed to predict various physical properties of adamantane derivatives, such as their melting point, solubility, or chromatographic retention indices. jocpr.comjocpr.comnih.gov
These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to find a mathematical equation that correlates these descriptors with the property of interest. jocpr.comjocpr.com The descriptors can be constitutional, topological, geometrical, or electronic in nature. jocpr.com Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized adamantane derivatives, which can help in guiding the design of molecules with desired characteristics. jocpr.com For instance, a QSPR study was conducted to develop models for predicting the Kovats retention index of adamantane derivatives, which is useful in gas chromatography. jocpr.comjocpr.com
Table 2: Common Descriptors in QSAR/QSPR Studies of Adamantane Derivatives
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the composition of the molecule. jocpr.com |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecule's atomic framework. jocpr.com |
| Geometrical | Molecular surface area, molecular volume | Relates to the size and shape of the molecule. jocpr.com |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity of the molecule. jocpr.com |
| Physicochemical | LogP (lipophilicity), polar surface area | Relates to the molecule's solubility and transport properties. ksu.edu.sanih.gov |
Development of Force Fields and Computational Models for Adamantane Derivatives
Accurate molecular simulations rely on the quality of the force field used to describe the potential energy of the system. A force field is a set of parameters that define the energy function for a molecule, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). frontiersin.orgnih.gov
Developing accurate force fields for adamantane derivatives is an active area of research. frontiersin.orgdoi.org While general-purpose force fields like OPLS and COMPASS can be used, specific parameterization may be necessary to accurately model the unique properties of the adamantane cage and its interactions. frontiersin.orgdoi.org This can involve performing high-level quantum chemical calculations to derive partial charges and other parameters. frontiersin.org The accuracy of a force field is often tested by its ability to reproduce experimental data, such as crystal structures or thermodynamic properties. frontiersin.orgacs.org
Coarse-grained models, where groups of atoms are represented as single particles, are also being developed for adamantane to study larger systems and longer timescales. frontiersin.orgnih.gov These simplified models can capture the essential physics of the system while being computationally less expensive. frontiersin.orgnih.gov
Novel Research Applications and Methodological Advancements Utilizing Adamantamine Fumarate
Adamantamine Fumarate (B1241708) as a Chemical Probe for Fundamental Biological Research
The adamantane (B196018) cage is a recurring motif in medicinal chemistry and has been utilized as a scaffold in the development of chemical probes to investigate biological systems. nih.govnih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby allowing researchers to study the protein's function in complex biological environments like cells and organisms. promega.ca
The adamantane moiety itself, a key component of adamantamine fumarate, has been incorporated into various molecules to probe biological processes. For instance, adamantane derivatives have been used to study ligand-gated ion channels, such as nicotinic acetylcholine (B1216132) and NMDA receptors. nih.gov These studies have provided insights into the mechanisms of channel blocking. nih.gov Furthermore, adamantylated compounds have been employed in the development of probes for profiling enzyme activity and for surface recognition studies on liposomes. mdpi.comnih.gov While research often focuses on the adamantane derivative (amantadine) itself, the principles of using this structural unit as a probe are directly applicable to understanding the potential roles of this compound in similar research contexts. nih.govnih.gov
The development of high-quality chemical probes is crucial for advancing biomedical research and drug discovery. promega.cachemicalprobes.org An ideal chemical probe exhibits high potency and selectivity for its target. nih.gov The adamantane structure contributes to the lipophilicity of a molecule, which can influence its interaction with biological targets. mdpi.com
Application in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on chemical systems composed of molecules or ions held together by non-covalent interactions. wikipedia.org A key concept within this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org The adamantyl group of this compound is an excellent guest for various host molecules due to its size and hydrophobic nature. nih.govmdpi.com
A primary example of this is the interaction between adamantane derivatives and cyclodextrins (CDs). nih.govmdpi.com Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. thno.org The adamantyl group fits snugly within the cavity of β-cyclodextrin, forming a stable 1:1 inclusion complex. nih.govmdpi.com This interaction is driven by the hydrophobic effect and van der Waals forces. wikipedia.org The association constants for these complexes are typically high, in the range of 10⁴ to 10⁵ M⁻¹. nih.govmdpi.com This strong and selective binding has been exploited to construct various supramolecular structures, including hydrogels, biosensors, and drug delivery systems. nih.govmdpi.com
The table below summarizes the association constants for adamantane derivatives with β-cyclodextrin, illustrating the strength of this host-guest interaction.
| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ |
| Adamantane derivative | β-cyclodextrin | 10³ - 10⁵ |
| Alexa 488 labelled adamantane | β-cyclodextrin | 5.2 x 10⁴ |
This table presents data on the association constants of adamantane derivatives with β-cyclodextrin, highlighting the stability of these host-guest complexes. nih.govmdpi.com
Furthermore, adamantane derivatives have been studied in conjunction with other host molecules like cucurbit[n]urils, forming strong inclusion complexes that have applications in drug delivery and diagnostics. nih.gov The fumarate counter-ion in this compound can also participate in non-covalent interactions, such as hydrogen bonding, which is a fundamental aspect of crystal engineering and the formation of ordered solid-state structures. rsc.org
Utilization in Material Science Research (e.g., polymers, gels, porous materials)
The rigid and bulky nature of the adamantane structure has been harnessed in material science to create polymers, gels, and porous materials with unique properties.
Polymers: The incorporation of adamantane into polymer chains can significantly enhance their thermal stability and introduce rigidity. researchgate.netresearchgate.net For example, poly(dialkyl fumarate)s containing adamantyl groups have been synthesized and shown to possess excellent thermal stability. researchgate.net The radical polymerization of monomers like di(1-adamantyl) fumarate and 1-adamantyl isopropyl fumarate leads to the formation of these robust polymers. researchgate.netcapes.gov.br The presence of the adamantyl substituent results in polymers with high glass transition temperatures. researchgate.net
Gels: Host-guest interactions involving adamantane have been used to modulate the properties of gels. For instance, alginate gels have been functionalized with adamantane and cyclodextrin (B1172386) units. rsc.org The interactions between these appended groups influence the morphological and rheological properties of the hydrogels. rsc.org While not the primary driving force for gelation, these supramolecular interactions can fine-tune the gel's characteristics, such as storage and elastic moduli. rsc.org
Porous Materials: The creation of porous materials is crucial for applications in catalysis, separations, and biomedical engineering. tripod.comresearchgate.net Porogens are substances used to create pores within a material. mdpi.com While direct use of this compound as a porogen is not widely documented, the principles of using molecular building blocks to create porous structures are relevant. mdpi.com The controlled assembly of functionalized adamantane molecules through crystal engineering is a promising route for designing porous materials with specific properties. researchgate.net
The table below provides examples of how adamantane-containing monomers have been used in polymer synthesis.
| Monomer | Polymerization Method | Resulting Polymer | Key Property |
| Di(1-adamantyl) fumarate | Radical Polymerization | Poly(di-1-adamantyl fumarate) | High thermal stability |
| 1-Adamantyl isopropyl fumarate | Radical Polymerization | Poly(1-adamantyl isopropyl fumarate) | Rigid chain structure |
| Itaconates with adamantyl group | Radical Polymerization | Polyitaconates | High glass transition temperature |
This table illustrates the use of various adamantane-containing monomers in creating polymers with enhanced thermal and structural properties. researchgate.netcapes.gov.br
Development of Analytical Reference Standards and Calibration Methodologies
Analytical reference standards are highly purified substances used as benchmarks to ensure the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs). axios-research.compharmacompass.com The development and proper use of these standards are critical for regulatory compliance and consistency in pharmaceutical manufacturing. axios-research.comcasss.org
This compound, or its active component amantadine (B194251), is available as a reference standard from various suppliers, including pharmacopeias like the USP. axios-research.comusp.org These standards are essential for the validation of analytical methods used to quantify the drug in pharmaceutical formulations and biological samples. iosrphr.org
Several analytical techniques are employed for the analysis of adamantane derivatives, including:
High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of pharmaceutical compounds. iipseries.org
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method for detecting and quantifying compounds, often considered the gold standard for analysis in biological matrices. iipseries.orgnih.gov
Spectrophotometry: A simpler and cost-effective method that can be used for the determination of adamantane derivatives, often involving the formation of a colored complex. scilit.com
The development of these analytical methods requires careful validation to ensure they are accurate, precise, and fit for their intended purpose. iosrphr.org This involves establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification. iosrphr.orgscilit.com
The table below lists some analytical methods used for the determination of adamantane derivatives.
| Analytical Technique | Description | Application |
| HPLC | Separates components of a mixture for quantification. | Analysis of pharmaceutical formulations. iipseries.org |
| LC-MS/MS | Combines liquid chromatography with mass spectrometry for high sensitivity and selectivity. | Quantification of amantadine in human plasma. nih.gov |
| UV-Vis Spectrophotometry | Measures the absorption of light by a colored complex to determine concentration. | Determination of amantadine in dosage forms. scilit.com |
This table summarizes common analytical methods for the quantification of adamantane derivatives, highlighting their applications.
Design and Evaluation of this compound as a Ligand in Catalysis
In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. rsc.org The properties of the ligand can significantly influence the activity and selectivity of the catalyst. The adamantane framework has been used to create sterically hindered phosphine (B1218219) ligands for use in metal-catalyzed cross-coupling reactions. organic-chemistry.org
For example, phosphine ligands based on a phospha-adamantane framework have been developed for palladium-catalyzed Suzuki cross-coupling reactions. organic-chemistry.org These ligands have proven to be effective in the coupling of aryl halides with aryl boronic acids under mild conditions. organic-chemistry.org The bulky adamantane group provides steric hindrance that can enhance the catalytic activity. organic-chemistry.org
While this compound itself is not typically used directly as a ligand, its adamantane component serves as a valuable structural motif for the design of new ligands. organic-chemistry.org The synthesis of these ligands often involves modifying the adamantane core to include coordinating atoms like phosphorus. organic-chemistry.org The evaluation of these ligands in catalytic reactions, such as transfer hydrogenation of ketones, helps in understanding the structure-activity relationship and in the development of more efficient catalysts. researchgate.net
Contributions to Chemical Methodology Development (e.g., synthesis, analysis)
The study of this compound and related compounds has contributed to the development of new chemical methodologies in both synthesis and analysis.
Analysis: The need to quantify adamantane derivatives in various matrices has driven the development and validation of new analytical methods. nih.govscilit.com This includes the refinement of existing techniques like HPLC and the application of more advanced methods like LC-MS³ for enhanced selectivity and sensitivity in complex biological samples. nih.gov The development of these methods is essential for therapeutic drug monitoring and for ensuring the quality of pharmaceutical products. nih.gov
Emerging Trends and Future Research Directions in Adamantamine Fumarate Chemistry
Integration of Artificial Intelligence and Machine Learning in Adamantamine Fumarate (B1241708) Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of adamantane (B196018) chemistry is beginning to harness its power. neurips.cccecam.org These computational tools are being deployed to accelerate the identification of novel compounds, predict their properties, and optimize synthetic pathways, surmounting challenges related to data scarcity in chemistry. neurips.cc
While direct AI/ML studies on adamantamine fumarate are still emerging, the application of these technologies to the broader adamantane class is well underway. ML models are increasingly used for quantitative structure-property relationship (QSPR) studies to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, including complex structures like targeted protein degraders. nih.gov For adamantane derivatives, this means that AI can rapidly screen virtual libraries to identify candidates with optimal lipophilicity, stability, and binding affinity for specific biological targets. receptor.ai
Furthermore, ML algorithms can facilitate the design of novel materials by predicting key characteristics. For instance, computational approaches are used to screen and design nitrogen-rich adamantane-based cage compounds as potential high-energy materials, optimizing for properties like heat of formation and detonation performance. nih.gov This synergy of AI and chemistry holds immense promise for discovering new applications for adamantane derivatives far beyond their traditional roles.
Table 1: Applications of AI/ML in Adamantane Research
| Application Area | AI/ML Technique | Objective & Finding | Relevant Compounds | Citations |
|---|---|---|---|---|
| Drug Discovery | Quantitative Structure-Property Relationship (QSPR) Models | Predict ADME and physicochemical properties to accelerate the design of new drugs. Performance on complex molecules is comparable to other modalities. | Targeted Protein Degraders | nih.gov |
| Drug Discovery | Virtual Screening & SAR | Fuse AI algorithms with physics-based methods to generate high-quality hit compounds and explore structure-activity relationships (SAR). | General Small Molecules | receptor.ai |
| New Materials Design | Density Functional Theory (DFT) & Computational Screening | Design and screen novel energetic materials by functionalizing the adamantane skeleton to optimize energy release and stability. | Hexaazaadamantane Derivatives | nih.govresearchgate.net |
| Molecular Property Prediction | Graph Neural Networks (GNNs) & Large Language Models (LLMs) | Integrate GNNs and LLMs to enhance the accuracy and robustness of molecular property prediction, addressing data limitations. | General Molecules | arxiv.org |
Exploration of this compound in Novel Non-Biological and Non-Therapeutic Contexts
The unique structural and physical properties of the adamantane cage—rigidity, thermal stability, and defined geometry—make it an attractive building block for applications beyond medicine. rsc.orgwikipedia.org Research is increasingly exploring adamantane derivatives in materials science and nanotechnology, opening new avenues for this compound.
One of the most promising areas is in polymer science. The incorporation of the bulky adamantyl group can significantly enhance the thermal and mechanical properties of polymers. wikipedia.org For instance, adamantane-containing poly(dialkyl fumarate)s have been synthesized and noted for their excellent thermal stability. researchgate.netacs.org Such polymers are being investigated for high-value applications, including transparent optical plastics and coatings for touchscreens. wikipedia.orgresearchgate.net
In the realm of nanotechnology, adamantane derivatives serve as molecular building blocks for the self-assembly of nanostructured systems. wikipedia.orgpensoft.net Their cage-like structure is ideal for creating molecular probes and can be functionalized for use in nano- and optoelectronics. polyu.edu.hkscispace.com Recent research has also highlighted the potential of adamantane-type clusters for applications in nonlinear optics (NLO). acs.orgrsc.orgnih.gov Certain adamantane derivatives exhibit strong NLO properties, such as second-harmonic generation (SHG) or the ability to convert infrared radiation into white light, which could be foundational for new light-conversion devices. rsc.orgacs.orgnih.gov
Table 2: Non-Therapeutic Applications of Adamantane Derivatives
| Field | Application | Key Properties Utilized | Example | Citations |
|---|---|---|---|---|
| Polymer Science | High-stability polymers, optical plastics | Thermal stability, rigidity, transparency | Adamantane-containing poly(dialkyl fumarate)s | wikipedia.orgresearchgate.netacs.org |
| Nanotechnology | Molecular building blocks, nanostructured systems | Cage-like structure, self-assembly capabilities | Self-assembly of molecular crystals | wikipedia.orgpensoft.netijnnonline.net |
| Materials Science | Nonlinear Optical (NLO) materials | Strong NLO response, second-harmonic generation (SHG) | Tetraphenyl-adamantane clusters for white-light generation | acs.orgrsc.orgnih.govacs.orgnih.gov |
| Electronics | Hole Transport Materials (HTMs) for solar cells | Wide bandgap, thermal stability | Computationally designed adamantane-based HTMs for perovskite solar cells | researchgate.net |
| Energetic Materials | High-density fuels, explosives | High density, thermal stability, functionalizable scaffold | Functionalized hexaazaadamantane | nih.govenergetic-materials.org.cn |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the structure, dynamics, and interactions of adamantane derivatives at a molecular level is crucial for their development. Advanced spectroscopic techniques are providing unprecedented insights, enabling real-time analysis and detailed structural characterization.
Time-resolved spectroscopy, particularly using femtosecond pulses, has been employed to study the photodissociation dynamics of adamantane. scispace.comresearchgate.netdiva-portal.org These experiments, which probe events on incredibly short timescales, reveal the complex processes that occur after the molecule is ionized, such as cage-opening and fragmentation. scispace.comresearchgate.net This fundamental knowledge is vital for applications in areas like astrochemistry and for understanding the stability of adamantane-based materials in high-energy environments.
In addition to gas-phase studies, advanced techniques are being developed for condensed-phase and real-world applications. For example, automated fluorimetric sensors have been created for the analysis of pharmaceutically active adamantane derivatives. Furthermore, a combination of experimental spectroscopy (like UV-vis) and computational methods (like Density Functional Theory) allows for a deep understanding of the electronic transitions and solvation effects in adamantane derivatives. researchgate.net Helium-tagged electronic spectroscopy has also been used to measure the spectra of adamantane cations and clusters, providing benchmark data that aids in the validation of quantum chemical calculations. rsc.org
Table 3: Spectroscopic and Analytical Techniques for Adamantane Derivatives
| Technique | Purpose | Key Findings/Capabilities | Citations |
|---|---|---|---|
| Femtosecond Pump-Probe Spectroscopy | Study of photodissociation dynamics | Reveals two-step dissociation process: barrierless cage opening followed by Coulomb repulsion-driven fragmentation. | scispace.comresearchgate.netdiva-portal.orgresearchgate.net |
| Imaging Photoelectron Photoion Coincidence (iPEPICO) Spectroscopy | Characterize dissociative photoionization | Identifies parallel dissociation channels and determines rate-limiting transition states. | rsc.org |
| Helium-Tagged Electronic Spectroscopy | Measure electronic action spectra of cations and clusters | Provides high-resolution spectra for benchmarking quantum chemical calculations and reveals new electronic transitions. | rsc.org |
| Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy | Structural characterization of product ions | Combined with quantum-chemical calculations to identify the molecular structure of fragment ions formed during ionization. | nih.gov |
| UV-Vis Spectroscopy & DFT/MD Simulations | Analyze electronic transitions and solvation effects | Predicts molecular polarity, stability, and NLO properties; assesses electronic transitions in different solvents. | researchgate.net |
| Raman Spectroscopy | Characterize ground state and vibrational modes | Used in conjunction with IR spectroscopy to provide a complete picture of molecular vibrations, relevant for material identification. | researchgate.net |
Development of High-Throughput Screening Methodologies for Adamantane Derivatives
The discovery of new bioactive adamantane derivatives has been significantly accelerated by the development of high-throughput screening (HTS) methodologies. nih.gov These techniques allow for the rapid testing of vast chemical libraries to identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates.
Both cell-based and target-based HTS assays have proven effective. For example, a yeast-based growth restoration assay was developed for HTS of inhibitors of the influenza A virus M2 protein, a classic target for aminoadamantanes. plos.org This screen of over 250,000 compounds successfully identified known drugs like amantadine (B194251) as well as novel adamantane and non-adamantane chemotypes. plos.org Similarly, HTS campaigns have been instrumental in identifying adamantane derivatives as inhibitors for other targets, such as the MmpL3 transporter protein in Mycobacterium tuberculosis and P2X7 receptors involved in inflammation. nih.govscispace.com
In addition to experimental HTS, high-throughput virtual screening (HTVS) is becoming an indispensable tool. HTVS uses computational docking and scoring to screen millions of virtual compounds against a protein target, prioritizing a smaller, more manageable number for experimental validation. This approach has been used to identify potential adamantane-based inhibitors for targets like the p37 major envelope protein of the monkeypox virus.
Table 4: Examples of High-Throughput Screening for Adamantane Derivatives
| Target | Screening Method | Purpose | Key Finding | Citations |
|---|---|---|---|---|
| Influenza A M2 Channel | Yeast Growth Restoration Assay (HTS) | Discover new anti-influenza agents | Identified 13 active adamantanes and 6 non-adamantanes from a library of >250,000 compounds. | plos.org |
| M. tuberculosis MmpL3 | Whole-cell based screening (HTS) | Identify novel anti-TB agents | Validated MmpL3 as a target and identified adamantyl ureas as potent inhibitors. | nih.gov |
| P2X7 Receptors | Cell-based HTS | Find antagonists for chronic inflammatory diseases | Identified an adamantane bisamide as a hit compound. | scispace.com |
| Poxvirus p37 Protein | High-Throughput Virtual Screening (HTVS) | Identify potential inhibitors of orthopoxvirus reproduction | A virtual library of adamantane compounds was screened to select potential inhibitors for synthesis and in vitro testing. | nih.gov |
| ClpC1 of M. tuberculosis | Whole-cell based screening | Identify novel anti-TB compounds | A library of 52,000 compounds was screened, leading to the investigation of adamantane-hydrazone derivatives. | researchgate.net |
Synergistic Research at the Interface of Chemistry, Materials Science, and Computational Science
The most exciting future directions in adamantane fumarate chemistry lie at the convergence of multiple scientific disciplines. The interplay between synthetic chemistry, materials science, and computational science creates a powerful research paradigm where new materials and molecules with tailored properties can be designed, created, and characterized with unprecedented efficiency. cecam.orgnih.gov
Computational design is the starting point of this synergistic loop. Using methods like Density Functional Theory (DFT), scientists can predict the structural, electronic, and optical properties of novel adamantane derivatives before they are ever synthesized. nih.govmdpi.com This allows for the in silico design of materials with specific characteristics, such as tuning the HOMO-LUMO gap of adamantane by boron substitution to create tailored electronic and optical properties, or designing adamantane-based clusters for nonlinear optics. acs.orgmdpi.com
These computational predictions then guide synthetic chemists in the laboratory. The development of direct radical functionalization methods, for example, provides versatile routes to access the substituted adamantanes designed by computational studies. rsc.org Once synthesized, these new compounds are characterized using advanced techniques from materials science. For example, single-crystal X-ray diffraction can reveal the supramolecular architecture of adamantane-based cocrystals, and the findings can be correlated with computational analyses like Hirshfeld surface analysis to understand the forces driving crystal packing. acs.org
This iterative cycle—design, synthesis, and characterization—is accelerating the discovery of adamantane-based systems for a wide range of applications, from hole transport materials in perovskite solar cells to novel drug delivery systems and advanced optical components. pensoft.netrsc.orgresearchgate.net The future of this compound research will undoubtedly be shaped by this integrated, multidisciplinary approach.
Q & A
Q. What are the key physicochemical properties of adamantamine fumarate, and how do they influence experimental design?
this compound (C₁₄H₂₁NO₄, MW 267.32 g/mol) has a melting point of 264°C (decomposition), a boiling point of 225.7°C, and a flashpoint of 96°C . Its charge distribution under experimental conditions (e.g., ρ⁺ and ρ⁰ states) can affect solubility and interaction with biological targets, as indicated by "+" (negative charge) or "+++" (strong positive charge) in ion-sensitive assays . Researchers should prioritize stability tests (e.g., thermal gravimetric analysis) and solubility profiling in polar/nonpolar solvents to optimize formulation for in vitro assays.
Q. What standardized assays are recommended for evaluating the biological activity of this compound?
Use yeast-based chemical genomics screens to assess sphingolipid biosynthesis inhibition, as charge distribution data (e.g., "+++" in ρ⁺ conditions) correlate with membrane-targeting activity . For antimicrobial studies, pair minimum inhibitory concentration (MIC) assays with cytotoxicity profiling in mammalian cell lines (e.g., HEK293) to differentiate selective activity. Reference protocols from the Journal of Antimicrobial Chemotherapy for antileishmanial drug screening, which employs Leishmania infantum models .
Q. How should researchers address contradictions in charge-dependent activity data for this compound?
Contradictions (e.g., variable charge states in ρ⁺ vs. ρ⁰ conditions) may arise from pH-dependent protonation or experimental artifacts. Validate findings using orthogonal methods:
- Compare results with structurally similar adamantane derivatives (e.g., VP343, a lead compound from the same series) .
- Replicate assays under controlled buffer conditions (e.g., ionic strength adjustments) .
- Apply statistical rigor per Pharmaceutical Research guidelines: report significance thresholds (e.g., p < 0.01) and instrument precision limits .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Use 1-adamantyl fluoroformate—a stable reagent synthesized from 1-adamantanol and fluorophosgene—to introduce functional groups (e.g., acylneuraminic acids) with high yield . Prioritize derivatives with modified nitrogen substituents, as amine protonation impacts charge distribution and bioactivity . Employ high-throughput crystallization screens (e.g., via X-ray diffraction) to correlate structural modifications with thermodynamic stability .
Q. How can researchers investigate this compound’s mechanism of action in resistant pathogens?
Design comparative genomics studies using Leishmania spp. or fungal strains:
- Perform whole-genome sequencing of resistant isolates to identify mutations in membrane transporters (e.g., ABC family proteins) .
- Pair RNA-seq with sphingolipid profiling to map metabolic pathway disruptions .
- Validate findings using isogenic knockout strains and rescue experiments with wild-type genes .
Q. What analytical frameworks are suitable for resolving discrepancies in this compound’s in vitro vs. in vivo efficacy?
Adopt the FINERMAPS framework to refine hypotheses:
- Feasibility : Use pharmacokinetic modeling (e.g., compartmental analysis) to assess bioavailability limitations .
- Novelty : Compare in vitro IC₅₀ values with in vivo ED₅₀ metrics from murine models .
- Ethics : Follow NIST Chemistry WebBook standards for data reproducibility .
- Relevance : Cross-reference findings with clinical trial data on structurally related drugs (e.g., dimethyl fumarate in multiple sclerosis) .
Methodological Guidelines
Q. How should researchers present this compound data in publications?
- Tables : Use Microsoft Word tables with Roman numerals, footnotes (superscript lowercase letters), and self-explanatory titles. Include raw charge distribution data (e.g., "+++" ratings) and statistical thresholds .
- Figures : Highlight SAR trends using scatter plots (derivative potency vs. logP) and heatmaps for sphingolipid pathway modulation .
- Data Availability : Archive raw spectra (NMR, HPLC) in public repositories (e.g., Zenodo) with DOIs .
Q. What safety protocols are critical for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear EN 143-certified respirators, nitrile gloves, and chemical goggles .
- Spill Management : Use dry chemical extinguishers for fires; avoid water to prevent environmental contamination .
- First Aid : For inhalation exposure, administer artificial respiration and seek immediate medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
